![molecular formula C13H21N3O B14164413 6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one CAS No. 91680-20-5](/img/structure/B14164413.png)
6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one is a heterocyclic compound that features a spiro connection between a cyclohexane ring and a pyrido[4,3-d]pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where the compound is formed by the aminomethylation of a precursor molecule. The reaction typically involves the use of formaldehyde and methylamine in an alcoholic solvent such as methanol . The reaction conditions, including temperature and reaction time, can be optimized to achieve the best yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions, including solvent choice, temperature, and reaction time, can vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6’-methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spiro-heterocyclic systems, such as:
- 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
- 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Uniqueness
6’-Methyl-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-pyrido[4,3-d]pyrimidin]-4’(3’H)-one is unique due to its specific spiro connection and the presence of a methyl group at the 6’ position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
91680-20-5 |
|---|---|
Fórmula molecular |
C13H21N3O |
Peso molecular |
235.33 g/mol |
Nombre IUPAC |
6-methylspiro[3,5,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C13H21N3O/c1-16-8-5-11-10(9-16)12(17)15-13(14-11)6-3-2-4-7-13/h14H,2-9H2,1H3,(H,15,17) |
Clave InChI |
CXJMPLVBRGXXRH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)C(=O)NC3(N2)CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


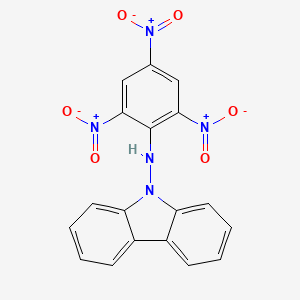
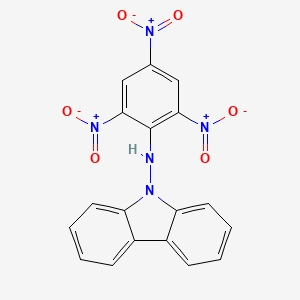
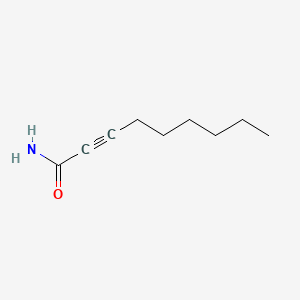
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)
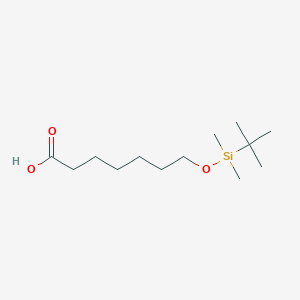
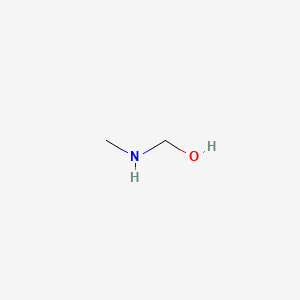

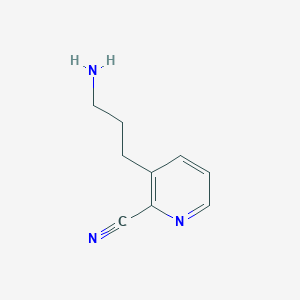
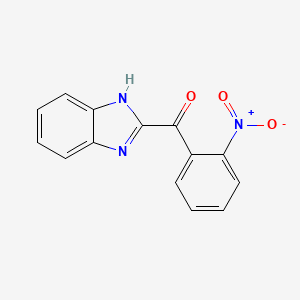
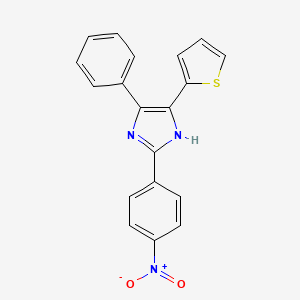
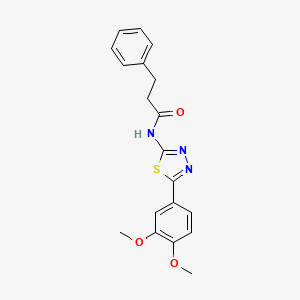

![ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B14164396.png)
